3-Phenoxypropyl acetate

Description

Academic Significance in Organic Synthesis and Derived Disciplines

The academic significance of 3-phenoxypropyl acetate (B1210297) is primarily linked to its potential role as a precursor in the synthesis of pharmacologically relevant compounds. The phenoxypropyl structural motif is found in various pharmaceutical agents. For instance, the synthesis of phenoxypropylamine derivatives has been a key area of research in medicinal chemistry. These derivatives are integral to the structure of drugs like roxatidine (B1205453) acetate, an H2-receptor antagonist used to manage peptic ulcer disease.

In this context, 3-phenoxypropyl acetate can be considered a valuable intermediate. Its structure provides the core phenoxypropyl backbone, which can be chemically modified to create a variety of derivatives. The ester group can serve as a reactive site or a protecting group in a multi-step synthesis, allowing for the introduction of other functional groups necessary for biological activity. Research into the synthesis of new anti-ulcer agents and other therapeutic compounds often involves the exploration of molecules containing the phenoxypropylamine framework, underscoring the potential utility of this compound as a starting material or synthetic intermediate in these endeavors. chemicalbook.com

Structural Characteristics and Chemical Classification within Esters

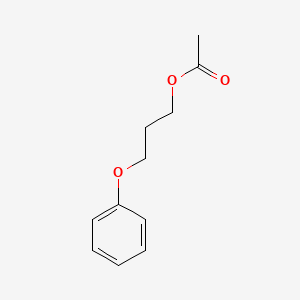

This compound is chemically classified as an ester. Specifically, it is the acetate ester formed from 3-phenoxypropan-1-ol and acetic acid. Its molecular structure consists of a phenyl group linked to a propyl chain via an ether bond (a phenoxy group), with an acetate group attached to the end of the propyl chain through an ester linkage.

The presence of both an ether and an ester functional group defines its chemical properties and reactivity. The molecule possesses a molecular formula of C₁₁H₁₄O₃ and a molecular weight of approximately 194.23 g/mol . chemeo.com The combination of the aromatic ring and the flexible propyl chain influences its physical properties, such as boiling point and solubility. As an ester, it is susceptible to hydrolysis under acidic or basic conditions, which would yield 3-phenoxypropan-1-ol and acetic acid.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | chemeo.com |

| Molecular Formula | C₁₁H₁₄O₃ | chemeo.com |

| Molecular Weight | 194.2271 g/mol | chemeo.com |

| IUPAC Standard InChI | InChI=1S/C11H14O3/c1-10(12)13-8-5-9-14-11-6-3-2-4-7-11/h2-4,6-7H,5,8-9H2,1H3 | chemeo.com |

| IUPAC Standard InChIKey | FZOXUFODEISZLN-UHFFFAOYSA-N | chemeo.com |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Boiling Point | 275.5 °C (at 760 mmHg) | |

| Flash Point | 113.8 °C | |

| Density | 1.09 g/cm³ | |

| Refractive Index | 1.506 |

Structure

3D Structure

Properties

IUPAC Name |

3-phenoxypropyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-10(12)13-8-5-9-14-11-6-3-2-4-7-11/h2-4,6-7H,5,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZOXUFODEISZLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCCOC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Chemical Transformations Involving the 3 Phenoxypropyl Acetate Moiety

Role as a Synthetic Intermediate in Complex Organic Architectures

The aryloxypropyl moiety is a recurring structural unit in numerous biologically active molecules and serves as a key building block in organic synthesis. While 3-phenoxypropyl acetate (B1210297) itself is not extensively documented as a direct intermediate in the total synthesis of complex natural products, its constituent parts and related derivatives are fundamental in constructing larger molecular frameworks. The phenoxypropyl unit can function as a flexible linker or as a precursor to more rigid heterocyclic systems.

The synthesis of complex molecules often relies on the strategic assembly of smaller, functionalized fragments. nih.govnih.govrsc.org Aryloxypropanolamines, for instance, which are closely related to 3-phenoxypropyl acetate, are integral to various pharmaceutical compounds. acs.org The synthesis of these larger structures often involves creating the aryloxypropyl linkage via methods like the Williamson ether synthesis or copper-catalyzed etherification, followed by transformations of the propyl chain's terminal group to build out the final complex architecture. acs.org The true value of this moiety lies in its ability to be incorporated and subsequently transformed, for example, through cyclization reactions to form the core of more elaborate structures.

Chemical Transformations of Related Aryloxypropyl Derivatives

The chemical reactivity of the aryloxypropyl skeleton is rich, allowing for its transformation into a variety of other functional groups and structural motifs, particularly heterocyclic systems.

Aryloxypropyl derivatives are valuable precursors for the synthesis of oxygen and nitrogen-containing heterocycles. organic-chemistry.orgmdpi.com The specific heterocycle formed depends on the functional groups present on the propyl chain and the reaction conditions employed.

Oxygen Heterocycles (Chromanes and Benzofurans): Chromane (B1220400) rings can be synthesized via the annulation of a phenol (B47542) with a suitable three-carbon partner. organic-chemistry.orgchemrxiv.org A common strategy involves the intramolecular cyclization of a phenol bearing a propyl side chain with a terminal leaving group or a double bond. For example, an appropriately substituted 3-phenoxypropanol derivative can undergo an intramolecular Mitsunobu reaction or an acid-catalyzed cyclization to yield a chromane. organic-chemistry.org Similarly, benzofurans can be formed through the cyclodehydration of α-phenoxy ketones, which can be derived from phenoxypropyl precursors. researchgate.net Other routes to benzofurans involve intramolecular cyclization of intermediates derived from salicylaldehydes or o-hydroxyacetophenones. organic-chemistry.orgjocpr.comnih.gov

Nitrogen Heterocycles (Oxazines): The incorporation of a nitrogen atom into the propyl chain of an aryloxypropyl derivative opens pathways to nitrogen-containing heterocycles like oxazines. ijrpr.comhumanjournals.com For instance, 1,3-oxazines can be synthesized through the cyclocondensation of a primary amine, formaldehyde, and a phenol, demonstrating a method by which an aryloxy-amino-methane structure is formed. ijrpr.comsciresliterature.orgresearchgate.net An aryloxypropylamine could serve as a key synthon in related cyclization strategies to form various N-heterocycles. nih.gov

Copper(II) acetate is a versatile reagent that can interact with and mediate transformations of phenoxy derivatives. Its role can range from catalysis to direct participation in forming coordination complexes.

Catalysis of C-O Bond Formation: Cupric acetate, often in conjunction with a base, promotes the O-arylation of alcohols and phenols with arylboronic acids (Chan-Lam coupling). researchgate.net This reaction is fundamental to forming the core phenoxypropyl ether linkage itself. Copper(II) salts can also catalyze ether synthesis from aliphatic alcohols and potassium organotrifluoroborate salts. acs.org Furthermore, copper acetylacetonate (B107027) (Cu(acac)₂), a related Cu(II) complex, catalyzes the reaction of β-phenoxy α,β-unsaturated carbonyls with diazo compounds to yield 2,3-dihydrofurans. nih.gov Although these reactions don't use this compound as the substrate, they illustrate the reactivity of the phenoxy group's oxygen atom in copper-mediated processes.

Complex Formation: The oxygen atom of a phenoxy group can act as a ligand for metal centers. Phenoxy-imino ligands readily form stable coordination complexes with copper(II) ions. figshare.comresearchgate.net In these complexes, the copper center is typically bound to the phenolic oxygen and the imine nitrogen, forming a chelate ring. researchgate.net The acetate ion can remain in the coordination sphere of the copper atom or act as a counter-ion. researchgate.net While direct complexation of cupric acetate with this compound is not prominently documented, the affinity of copper(II) for phenoxy- and acetate-type oxygen donors is well-established. massey.ac.nz

The aryloxypropyl moiety is readily incorporated into a diverse range of heterocyclic structures, which are often the core scaffolds of pharmacologically active compounds.

Chromanes and Fluranes: As mentioned previously, intramolecular cyclization is a primary strategy for forming chromane rings from open-chain phenoxypropyl precursors. organic-chemistry.org A convergent three-step method involving a Heck coupling of 2-iodophenols with allylic alcohols, followed by reduction and a Mitsunobu cyclization, provides a versatile route to 2-substituted chromans. organic-chemistry.org This demonstrates the construction of the heterocyclic system from separate aromatic and propyl components.

Benzofurans: The synthesis of benzofurans can be achieved from phenols and α-bromoketones. researchgate.net An α-phenoxy ketone, which could be synthesized from a 3-phenoxypropyl derivative via oxidation, can undergo cyclodehydration to furnish the benzofuran (B130515) ring. researchgate.net

Oxazines and other N-Heterocycles: The synthesis of 1,3-oxazines often involves a three-component reaction between a phenol, an amine, and formaldehyde, effectively building the aryloxypropylamine skeleton in situ before cyclization. ijrpr.comsciresliterature.orgderpharmachemica.com More complex, fused N-heterocycles can also be prepared using aryloxyalkylamines as key side-chain components, highlighting the importance of this motif in medicinal chemistry. nih.gov

Mechanisms of Degradation and Decomposition

Understanding the degradation pathways of materials is crucial for determining their operational limits and environmental fate. For polymers containing the this compound moiety, thermal stress is a primary driver of decomposition.

The thermal stability of polymers containing aryloxypropyl side chains has been investigated through thermogravimetric analysis (TGA). A particularly relevant example is poly[(2-hydroxy-3-phenoxy)propyl methacrylate] (poly(PPMA)), whose structure contains a motif closely related to this compound.

The thermal degradation of poly(PPMA) under vacuum proceeds primarily through depolymerization, yielding the parent monomer, (2-hydroxy-3-phenoxy)propyl methacrylate, as the main product (85.9% of the collected fraction). researchgate.net This indicates that the primary chain scission event is the cleavage of the polymer backbone, followed by "unzipping" to release monomer units. The process occurs at a 50% weight loss temperature of 340°C. researchgate.net

In addition to the monomer, other minor degradation products are formed, suggesting competing degradation pathways. These products include phenol, allyl alcohol, and various aromatic and aliphatic fragments, which arise from the cleavage of the ether and ester bonds within the side chain. researchgate.net

The kinetics of this degradation can be modeled to determine the activation energy (Ea), which represents the energy barrier to the decomposition reaction. Different analytical methods are used to calculate these parameters from TGA data. For the related poly(2-hydroxy-3-phenoxypropyl methacrylate), the activation energies for the initial decomposition have been calculated using several methods. researchgate.net

| Method | Activation Energy (Ea) (kJ/mol) |

|---|---|

| Kissinger | 115.6 |

| Flynn–Wall–Ozawa | 121.1 |

| Coats–Redfern (R3 mechanism) | Not specified, but noted to be very close to the other methods |

These values provide quantitative insight into the thermal stability of polymers containing the phenoxypropyl functional group, indicating a significant energy input is required to initiate their decomposition. researchgate.net The mechanism is complex, but it is dominated by depolymerization, with side-chain scission playing a secondary role. researchgate.net

Photochemical Reaction Mechanisms

The study of the photochemical reaction mechanisms involving the this compound moiety is an area of interest due to the presence of two key chromophores: the phenoxy group and the acetate group. While specific research on the photochemistry of this compound is not extensively documented, plausible reaction pathways can be inferred from the well-established photochemical behavior of related compounds, such as aryl ethers and alkyl acetates. The absorption of ultraviolet (UV) radiation by the aromatic ring of the phenoxy group is expected to be the primary event, leading to the formation of an electronically excited state. This excited molecule can then undergo a variety of transformations, primarily involving the cleavage of the ether and ester bonds.

The principal photochemical processes anticipated for this compound involve homolytic bond cleavage, leading to the formation of radical intermediates. The subsequent reactions of these radicals determine the final product distribution. The main photochemical pathways are hypothesized to be the cleavage of the carbon-oxygen bond of the ether linkage and the cleavage of the ester functionality.

One of the most relevant analogous photochemical transformations is the photo-Fries rearrangement , which is characteristic of phenolic esters. slideshare.netsigmaaldrich.comwikipedia.org Although this compound is not a phenolic ester, the underlying principles of radical formation and rearrangement are pertinent. In a classic photo-Fries rearrangement, UV light induces the homolytic cleavage of the ester bond, generating a phenoxy radical and an acyl radical. slideshare.net These radicals can then recombine at the ortho or para positions of the aromatic ring to yield hydroxyaryl ketones. sigmaaldrich.comlscollege.ac.in

In the case of this compound, photoexcitation of the phenoxy group could lead to cleavage of the ether bond (C-O bond between the aromatic ring and the propyl chain) or the ester bond.

Ether Bond Cleavage: The photolysis of aryl alkyl ethers often proceeds via the homolytic cleavage of the C-O ether bond. researchgate.net This process would result in the formation of a phenoxy radical and a 3-acetoxypropyl radical. These radicals can then undergo various reactions, such as hydrogen abstraction from the solvent or other molecules, or they can recombine to form different products.

Furthermore, photocatalytic functionalization of aryl alkyl ethers has been shown to proceed via the formation of a radical cation on the arene substrate, followed by deprotonation at the α-carbon of the alkyl chain. rsc.org This suggests that another potential photochemical pathway for this compound could involve reactions at the propyl chain initiated by photo-oxidation of the phenoxy group.

The table below summarizes potential photochemical reactions and the resulting intermediates based on studies of related compounds.

| Reaction Type | Initial Moiety | Key Intermediates | Potential Final Products |

| Ether Bond Cleavage | Phenoxypropyl | Phenoxy radical, 3-Acetoxypropyl radical | Phenol, propionaldehyde, various recombination products |

| Ester Bond Cleavage | Propyl Acetate | 3-Phenoxypropoxyl radical, Acetyl radical | 3-Phenoxypropanol, ethane, various recombination products |

| Photo-Fries-type Rearrangement | Phenoxypropyl Acetate | Phenoxy radical, Acyl radical (from ester) | Hydroxy-substituted phenoxypropyl acetates (ortho and para isomers) |

| C-H Functionalization | Propyl Chain | Aryl ether radical cation | Functionalized this compound derivatives |

It is important to note that the efficiency and distribution of these photochemical reaction pathways would be highly dependent on experimental conditions such as the wavelength of light used, the solvent, and the presence of other reactive species.

Advanced Spectroscopic and Computational Characterization of 3 Phenoxypropyl Acetate Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy serves as a powerful tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of each proton and carbon nucleus, a detailed molecular structure can be assembled.

Proton (¹H) NMR Analysis and Chemical Shift Assignments

In the ¹H NMR spectrum of 3-phenoxypropyl acetate (B1210297), distinct signals are expected for the protons of the phenoxy group, the propyl chain, and the acetate methyl group. The aromatic protons of the phenoxy group typically appear in the downfield region (δ 6.8-7.4 ppm) due to the deshielding effect of the benzene ring current. The protons on the carbon adjacent to the phenoxy oxygen (H-1') are expected at approximately δ 4.0-4.2 ppm, shifted downfield by the electronegative oxygen. The protons on the carbon bearing the acetate group (H-3') would also be deshielded, appearing around δ 4.1-4.3 ppm. The central methylene (B1212753) protons of the propyl chain (H-2') are anticipated to resonate further upfield, around δ 2.0-2.2 ppm. The methyl protons of the acetate group, being in a relatively shielded environment, should produce a sharp singlet at approximately δ 2.0 ppm.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for 3-Phenoxypropyl Acetate

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Phenyl H (ortho) | 6.90-7.00 | d |

| Phenyl H (meta) | 7.25-7.35 | t |

| Phenyl H (para) | 6.85-6.95 | t |

| -OCH₂- (H-1') | 4.10 | t |

| -CH₂- (H-2') | 2.10 | p |

| -CH₂OAc (H-3') | 4.20 | t |

Note: Predicted values are based on standard chemical shift tables. Actual values may vary depending on solvent and experimental conditions. (d=doublet, t=triplet, p=pentet, s=singlet)

Carbon (¹³C) NMR Analysis and Signal Interpretation

The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom. The carbonyl carbon of the acetate group is the most deshielded, expected to appear around δ 170-171 ppm. The carbon of the methyl group in the acetate will be found in the upfield region, typically around δ 21 ppm. The aromatic carbons will have signals between δ 114 and 160 ppm, with the carbon directly attached to the ether oxygen (C-1) being the most downfield in this range. The methylene carbons of the propyl chain will resonate between δ 60 and 70 ppm for those attached to oxygen, and around δ 25-30 ppm for the central carbon.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C(O)CH₃ | 171.0 |

| C-1 (ipso) | 158.5 |

| C-3/5 (meta) | 129.5 |

| C-4 (para) | 121.0 |

| C-2/6 (ortho) | 114.5 |

| -CH₂OAc (C-3') | 62.0 |

| -OCH₂- (C-1') | 65.0 |

| -CH₂- (C-2') | 29.0 |

Note: Predicted values are based on standard chemical shift tables and additivity rules.

Advanced NMR Techniques (e.g., COSY, HSQC, HMBC)

While ¹H and ¹³C NMR provide foundational data, two-dimensional (2D) NMR techniques are crucial for confirming connectivity.

COSY (Correlation Spectroscopy) : This experiment would establish proton-proton couplings within the propyl chain. Cross-peaks would be expected between the protons at H-1' and H-2', and between H-2' and H-3', confirming the linear arrangement of the propyl group. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded protons and carbons. sdsu.edu It would be used to definitively assign the signals for the C-1'/H-1', C-2'/H-2', and C-3'/H-3' pairs, as well as the acetate methyl carbon and its attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals longer-range (2-3 bond) correlations between protons and carbons. sdsu.edu Key correlations would include the H-1' protons to the ipso-carbon (C-1) of the phenoxy ring, confirming the ether linkage. Additionally, correlations from the H-3' protons to the acetate carbonyl carbon would verify the ester linkage. The acetate methyl protons would also show a correlation to the carbonyl carbon.

Mass Spectrometry (MS) for Molecular Information and Fragmentation Patterns

Mass spectrometry is employed to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. The molecular formula for this compound is C₁₁H₁₄O₃, with a molecular weight of 194.23 g/mol . nist.gov

Electrospray Ionization (ESI) Mass Spectrometry

Electrospray ionization (ESI) is a soft ionization technique that typically results in the formation of protonated molecules [M+H]⁺ or adducts with other cations (e.g., [M+Na]⁺). For this compound, ESI-MS would be expected to show a prominent ion at m/z 195.0965, corresponding to the [C₁₁H₁₅O₃]⁺ ion. This technique is valuable for accurately determining the molecular mass with minimal fragmentation.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition. For this compound (C₁₁H₁₄O₃), the calculated exact mass is 194.0943. An HRMS experiment would aim to measure a mass value extremely close to this theoretical value, thereby confirming the molecular formula and distinguishing it from other potential isomers.

Under harsher ionization conditions, such as electron ionization (EI), characteristic fragmentation would occur. Key fragmentation pathways for this compound would likely involve:

Cleavage of the ester group, leading to the loss of acetic acid (60 Da) or the acetoxy radical (59 Da).

Alpha-cleavage at the ether linkage, potentially forming a stable phenoxy radical (C₆H₅O•, m/z 93) or a phenoxy cation (m/z 93).

Formation of a tropylium ion (m/z 91) is a common fragmentation pathway for compounds containing a benzyl (B1604629) moiety, though it would be less direct in this case compared to a phenylpropyl structure.

A base peak corresponding to the cleavage of the C-O bond of the ester, resulting in a C₉H₁₁O⁺ fragment (m/z 135).

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the identification and purity verification of volatile compounds like 3-phenylpropyl acetate. In this method, the compound is vaporized and separated from other components in a mixture based on its transit time through a chromatographic column. Subsequently, it is fragmented and detected by a mass spectrometer, which provides a unique mass spectrum, or "fingerprint," based on the mass-to-charge ratio of the fragments.

The mass spectrum of 3-phenylpropyl acetate is characterized by specific fragmentation patterns that are crucial for its unambiguous identification. The electron ionization (EI) mass spectrum typically shows a series of peaks corresponding to different fragments of the molecule. nih.govfoodb.ca While the molecular ion peak (M+) at m/z 178.23 may be observed, it is often weak or absent. The most prominent peaks arise from stable fragments formed during the ionization process.

Key fragments observed in the GC-MS analysis of 3-phenylpropyl acetate are essential for its identification. For instance, a characteristic peak can be found at m/z 118, which may correspond to the loss of acetic acid. Another significant peak is often seen at m/z 117. nih.gov A peak at m/z 43 is indicative of the acetyl group ([CH3CO]+). The presence and relative abundance of these and other fragments, such as the tropylium ion at m/z 91, confirm the compound's structure. nih.gov

The purity of a 3-phenylpropyl acetate sample is determined by the presence of a single dominant peak in the gas chromatogram at a characteristic retention time. Any additional peaks would indicate the presence of impurities, which can then be tentatively identified by their respective mass spectra. Commercial-grade 3-phenylpropyl acetate for synthesis typically has a specified purity of ≥98.0% as determined by GC. sigmaaldrich.com

Table 1: Characteristic GC-MS Peaks for 3-Phenylpropyl Acetate

| Spectra ID | Instrument Type | Top 5 Peaks (Mass-to-Charge Ratio and Relative Abundance) |

|---|---|---|

| 101340 | EI-B | 118.0 (99.99), 117.0 (72.90), 43.0 (40.90), 91.0 (33.90), 119.0 (9.40) |

Data sourced from PubChem. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Studies for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present within the 3-phenylpropyl acetate molecule. These methods probe the vibrational modes of molecular bonds, providing a spectrum that is characteristic of the compound's structure.

Infrared (IR) Spectroscopy: The IR spectrum of 3-phenylpropyl acetate provides direct evidence for its key functional groups. A strong, sharp absorption band is typically observed in the region of 1740-1735 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of the ester group. Another significant band appears in the 1240-1230 cm⁻¹ region, corresponding to the C-O stretching of the acetate moiety. The presence of the phenyl group is confirmed by several bands: C-H stretching of the aromatic ring above 3000 cm⁻¹, and C=C stretching vibrations within the ring appearing in the 1600-1450 cm⁻¹ region. The aliphatic C-H stretching of the propyl chain is observed as bands just below 3000 cm⁻¹. The NIST WebBook provides a reference gas-phase IR spectrum for this compound. nist.gov Public databases like PubChem also contain FTIR and ATR-IR spectra for 3-phenylpropyl acetate. nih.gov

Raman Spectroscopy: While specific Raman spectral data for 3-phenylpropyl acetate is not as widely published as its IR data, the technique provides complementary information. Raman spectroscopy is particularly sensitive to non-polar bonds. For 3-phenylpropyl acetate, strong Raman signals would be expected for the aromatic ring C=C stretching vibrations. The symmetric vibrations of the molecule, which may be weak in the IR spectrum, can be prominent in the Raman spectrum. Phenyl acetate, a related compound, shows characteristic Raman shifts that help in its structural confirmation. chemicalbook.com

Table 2: Key IR Absorption Bands for 3-Phenylpropyl Acetate Functional Groups

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (Ester) | Stretch | 1740-1735 |

| C-O (Ester) | Stretch | 1240-1230 |

| C-H (Aromatic) | Stretch | > 3000 |

| C=C (Aromatic) | Stretch | 1600-1450 |

Chromatographic Separation and Purity Analysis Methodologies in Research

Chromatographic techniques are indispensable for the separation, purification, and analysis of 3-phenylpropyl acetate in research and industrial settings.

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the analysis and purification of 3-phenylpropyl acetate. Reverse-phase (RP) HPLC is a common method employed for this compound. sielc.comsielc.com

In a typical RP-HPLC setup, a non-polar stationary phase, such as C18, is used in the column. The mobile phase is a mixture of a polar solvent like water and a less polar organic solvent, such as acetonitrile (MeCN). sielc.comsielc.com The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. For 3-phenylpropyl acetate, a mobile phase containing acetonitrile, water, and an acid like phosphoric acid can be used. sielc.comsielc.com For applications requiring compatibility with mass spectrometry (MS), formic acid is often substituted for phosphoric acid. sielc.com The compound is detected as it elutes from the column, typically using a UV detector.

Table 3: Example HPLC Method for 3-Phenylpropyl Acetate

| Parameter | Condition |

|---|---|

| Column | Newcrom R1 (Reverse-Phase) |

| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid |

| Detection | UV, Mass Spectrometry (MS) |

This method is scalable and can be adapted for the isolation of impurities in preparative separations. sielc.comsielc.com

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and widely used method for monitoring the progress of chemical reactions, including the synthesis of 3-phenylpropyl acetate. sigmaaldrich.comwalisongo.ac.id For instance, in the acetylation of 3-phenyl-1-propanol to form 3-phenylpropyl acetate, TLC can be used to track the disappearance of the starting alcohol and the appearance of the ester product. chemicalbook.com

The process involves spotting a small aliquot of the reaction mixture onto a TLC plate (e.g., silica (B1680970) gel). libretexts.org The plate is then developed in a suitable solvent system, often a mixture of a non-polar solvent like n-hexane and a more polar solvent like ethyl acetate. walisongo.ac.idchemicalbook.com The separated spots are visualized, typically under UV light, as the phenyl group in the molecule is UV-active. libretexts.org The relative positions of the spots, indicated by their retention factor (Rf) values, allow the researcher to qualitatively assess the reaction's progression. researchgate.net The product, 3-phenylpropyl acetate, is less polar than the starting alcohol (3-phenyl-1-propanol) and will therefore have a higher Rf value, moving further up the TLC plate. chemicalbook.comlibretexts.org The reaction is considered complete when the spot corresponding to the limiting reactant is no longer visible. libretexts.org

When high-purity 3-phenylpropyl acetate is required, either for research purposes or as a final product, preparative chromatography is the method of choice. This technique is a scaled-up version of analytical chromatography designed to separate and collect larger quantities of a compound. manufacturingchemist.comsemanticscholar.org

Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is a powerful tool for purifying peptides and other organic molecules, and its principles are applicable to 3-phenylpropyl acetate. mdpi.compolypeptide.com The HPLC methodologies described for analytical purposes can be scaled up by using larger columns, higher flow rates, and larger injection volumes. sielc.comlcms.cz This allows for the isolation of the main product from unreacted starting materials and by-products, yielding a compound of very high purity. lcms.cz

Column Chromatography: A traditional and effective method for purification involves column chromatography packed with a stationary phase like silica gel. chemicalbook.com A crude mixture containing 3-phenylpropyl acetate is loaded onto the column, and a solvent system (eluent), such as a mixture of n-hexane and ethyl acetate, is passed through it. walisongo.ac.idchemicalbook.com Components of the mixture separate based on their differential adsorption to the silica gel. Fractions are collected as the eluent exits the column, and those containing the pure product (as determined by TLC analysis) are combined.

High-Speed Counter-Current Chromatography (HSCCC): This is a liquid-liquid partition chromatography technique that avoids the use of solid supports, thereby preventing the irreversible adsorption of the sample. nih.gov It is particularly suitable for the separation of natural products and could be applied to purify 3-phenylpropyl acetate if present in a complex natural extract. mdpi.com

Computational Chemistry and Molecular Modeling

Computational chemistry provides valuable insights into the properties of 3-phenylpropyl acetate at a molecular level. These methods are used to calculate and predict various chemical and physical characteristics.

Computed descriptors for 3-phenylpropyl acetate, such as its IUPAC name (3-phenylpropyl acetate), InChI (InChI=1S/C11H14O2/c1-10(12)13-9-5-8-11-6-3-2-4-7-11/h2-4,6-7H,5,8-9H2,1H3), and SMILES string (CC(=O)OCCCC1=CC=CC=C1), provide standardized representations of its molecular structure. nih.govhmdb.ca

Molecular modeling can be used to predict properties like the molecular weight (178.23 g/mol ), the logarithm of the partition coefficient (XLogP3: 2.5), and other physicochemical parameters. nih.gov While detailed, specific molecular modeling research on 3-phenylpropyl acetate is not extensively documented in readily available literature, standard computational software can be used to perform calculations such as:

Conformational Analysis: To determine the most stable three-dimensional shapes of the molecule.

Quantum Chemical Calculations: To understand its electronic structure, orbital energies, and reactivity.

Prediction of Spectroscopic Properties: To simulate NMR, IR, and Raman spectra to aid in the interpretation of experimental data.

Table 4: Computed Molecular Identifiers for 3-Phenylpropyl Acetate

| Identifier | Value |

|---|---|

| IUPAC Name | 3-phenylpropyl acetate |

| InChI | InChI=1S/C11H14O2/c1-10(12)13-9-5-8-11-6-3-2-4-7-11/h2-4,6-7H,5,8-9H2,1H3 |

| InChIKey | JRJGKUTZNBZHNK-UHFFFAOYSA-N |

| SMILES | CC(=O)OCCCC1=CC=CC=C1 |

| Molecular Formula | C11H14O2 |

Data sourced from PubChem. nih.gov

Density Functional Theory (DFT) Investigations of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. esqc.org It is a widely used method for calculating the electronic properties of molecules, providing a balance between accuracy and computational cost. canada.canih.gov DFT calculations can elucidate the relationship between a molecule's structure and its reactivity, offering predictions of various chemical phenomena.

A DFT study of this compound would typically commence with the optimization of its molecular geometry to find the lowest energy conformation. This optimized structure provides key information on bond lengths, bond angles, and dihedral angles. Subsequent calculations would focus on the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's kinetic stability and chemical reactivity; a larger gap implies higher stability and lower reactivity.

Furthermore, DFT allows for the generation of a Molecular Electrostatic Potential (MEP) map. The MEP map illustrates the charge distribution within the molecule and is invaluable for predicting how the molecule will interact with other chemical species. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the oxygen atoms of the ether and ester groups would be expected to be regions of high electron density.

Illustrative DFT-Calculated Parameters for this compound

| Parameter | Illustrative Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capacity |

| LUMO Energy | -0.8 eV | Indicates electron-accepting capacity |

| HOMO-LUMO Gap | 5.7 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 2.1 D | Measures the overall polarity of the molecule |

| Molecular Electrostatic Potential | -0.04 to +0.04 a.u. | Maps regions of electrophilic and nucleophilic susceptibility |

Note: The values in this table are illustrative and represent typical outcomes of a DFT analysis for a molecule of this type.

Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA) for Related Aryloxypropyl Scaffolds

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a series of compounds with their biological activity. longdom.orgnih.gov Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA), are particularly powerful as they consider the 3D properties of molecules. researchgate.net CoMFA assumes that the biological activity of a ligand is related to the non-covalent interactions (steric and electrostatic) between the ligand and its receptor. ijpsonline.comgoogle.com

While a specific CoMFA study on a series of compounds directly analogous to this compound is not extensively reported, numerous studies have been successfully conducted on related aryloxypropanolamine scaffolds. mdpi.com These studies provide a robust framework for understanding the structure-activity relationships within this chemical class. In a typical CoMFA study, a training set of molecules with known biological activities is aligned, and their steric and electrostatic fields are calculated at various grid points. google.com Partial Least Squares (PLS) analysis is then used to derive a correlation between the variations in these fields and the variations in biological activity.

The results of a CoMFA study are often visualized as 3D contour maps. These maps highlight regions where modifications to the molecular structure are likely to enhance or diminish biological activity. For instance, green contours might indicate areas where bulky substituents are favored (steric field), while blue contours could show where positive charges are beneficial (electrostatic field). Such analyses have been instrumental in the rational design of new compounds with improved potency and selectivity. mdpi.comnih.gov The statistical robustness of a CoMFA model is typically assessed by parameters such as the leave-one-out cross-validation coefficient (q²) and the non-cross-validated correlation coefficient (r²). nih.govmdpi.com

Illustrative CoMFA Field Contributions for an Aryloxypropyl Scaffold

| Field Type | Favorable Contribution | Unfavorable Contribution |

| Steric | 65% | 35% |

| Electrostatic | 70% | 30% |

Note: This table provides an illustrative breakdown of field contributions that might be observed in a CoMFA study of related compounds.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of molecular conformations and dynamics that are often inaccessible to experimental techniques. mdpi.com This method is widely used to investigate the behavior of biological macromolecules and small molecules in various environments. mdpi.com

An MD simulation of this compound, typically in a solvent such as water, would provide insights into its conformational flexibility. The molecule is not rigid and can adopt various conformations due to the rotation around its single bonds. MD simulations can map the potential energy surface of the molecule and identify the most stable (lowest energy) conformations. The simulation trajectory would reveal the dynamic interplay between different parts of the molecule, such as the phenyl ring, the propyl chain, and the acetate group.

Key analyses of an MD trajectory for this compound would include the root-mean-square deviation (RMSD) to assess the stability of the simulation, and the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. Furthermore, the simulations can be used to calculate various thermodynamic properties and to understand how the molecule interacts with its surrounding solvent molecules. This information is crucial for understanding the molecule's solubility and its behavior in a biological environment. The application of MD simulations can be enhanced by using advanced techniques like reinforcement learning to control and explore the conformational space more efficiently. arxiv.org

Typical Parameters and Outputs of an MD Simulation for this compound

| Simulation Parameter | Typical Value/Setting | Output/Analysis |

| Force Field | GROMOS, AMBER, or CHARMM | Trajectory of atomic coordinates |

| Solvent | Water (e.g., TIP3P model) | Root-Mean-Square Deviation (RMSD) |

| Simulation Time | 100 ns | Root-Mean-Square Fluctuation (RMSF) |

| Temperature | 300 K | Radial Distribution Functions (RDFs) |

| Pressure | 1 atm | Conformational analysis |

Note: The parameters and outputs listed are typical for an MD simulation of a small organic molecule.

Environmental Chemistry and Biodegradation Studies of 3 Phenoxypropyl Acetate

Environmental Fate and Transport Mechanisms

Extensive literature searches did not yield specific studies on the environmental fate and transport mechanisms of 3-phenoxypropyl acetate (B1210297). Consequently, detailed, empirically-derived data on its volatilization and adsorption processes are not available in the reviewed scientific literature. The environmental behavior of this specific compound has not been the subject of published research, preventing a quantitative or qualitative description of its partitioning in the environment.

Volatilization Processes

No studies specifically investigating the volatilization of 3-phenoxypropyl acetate from soil or water surfaces were found. Therefore, its Henry's Law constant and vapor pressure, key parameters for assessing volatilization potential, have not been experimentally determined or modeled in the context of environmental fate.

Adsorption and Sorption Phenomena

There is a lack of research on the adsorption and sorption behavior of this compound in soil and sediment. As a result, key parameters such as the soil organic carbon-water partitioning coefficient (Koc) have not been determined for this compound. Understanding its potential for mobility or persistence in various environmental compartments is therefore limited.

Biodegradation Pathways and Mechanisms

Specific studies on the biodegradation of this compound in aqueous or soil environments are not available in the current scientific literature. While the biodegradation of structurally similar compounds has been investigated, direct evidence and detailed pathways for this compound are absent.

Microbial Degradation in Aqueous and Soil Environments

No published research was identified that specifically examines the microbial degradation of this compound in either aqueous or soil matrices. Therefore, information regarding the microorganisms capable of degrading this compound, the kinetics of its degradation, and the formation of potential metabolites is not available.

Studies on Related Aryl Propyl Acetates and Their Degradation

Research on the degradation of aryl propyl acetates is limited. However, studies on the biodegradation of 3-phenoxybenzoic acid, a structurally related compound, have shown that it can be degraded by various microorganisms. mdpi.comnih.govnih.gov For instance, strains of Sphingomonas and Stenotrophomonas have been identified as capable of degrading 3-phenoxybenzoic acid, which is a common metabolite of several pyrethroid pesticides. mdpi.comnih.gov The degradation pathways of 3-phenoxybenzoic acid have been a subject of research, providing insights into the microbial metabolism of phenoxy-containing aromatic compounds. nih.govnih.gov

Photodegradation Mechanisms of this compound

The photodegradation of this compound in the environment is a critical process influencing its persistence and fate. While specific studies focusing solely on this compound are not extensively available, the photodegradation mechanisms can be inferred from research on structurally analogous compounds, such as phenoxy acids and other aromatic esters. The degradation process in the presence of light can occur through direct and indirect photolysis.

Direct Photolysis: This process involves the direct absorption of ultraviolet (UV) radiation by the this compound molecule, leading to its excitation and subsequent chemical transformation. The phenoxy and acetate functional groups are the primary sites for absorbing light energy. Upon excitation, the molecule can undergo several reactions, including the cleavage of the ether bond between the phenoxy group and the propyl chain, or the ester bond. This can lead to the formation of phenoxy and propyloxy acetate radicals, or phenol (B47542) and acetic acid derivatives.

A common photochemical reaction for aryl esters is the photo-Fries rearrangement. In this pathway, the ester group migrates from the oxygen atom to the aromatic ring, typically to the ortho and para positions, resulting in the formation of hydroxyacetophenone derivatives. For this compound, this would involve the cleavage of the O-C(O) bond, followed by the rearrangement of the acetyl group onto the phenoxy ring.

Indirect Photolysis: In natural waters, indirect photolysis often plays a more significant role in the degradation of organic compounds. This process is mediated by photosensitizing substances present in the water, such as dissolved organic matter (DOM), nitrate, and nitrite ions. These sensitizers absorb sunlight and generate highly reactive transient species, including hydroxyl radicals (•OH), singlet oxygen (¹O₂), and carbonate radicals (CO₃•⁻).

The hydroxyl radical is a powerful, non-selective oxidizing agent that can react rapidly with this compound. The reaction can proceed via hydrogen abstraction from the propyl chain or by addition to the aromatic ring. These reactions initiate a cascade of further oxidation steps, leading to the breakdown of the parent molecule into smaller, more polar intermediates, and ultimately to mineralization to carbon dioxide and water.

Research Findings on Analogous Compounds

Studies on phenoxyacetic acid herbicides, which share the phenoxy functional group, have shown that photodegradation can lead to the formation of corresponding phenols through the cleavage of the ether linkage. For example, the photodegradation of 2,4-dichlorophenoxyacetic acid (2,4-D) can produce 2,4-dichlorophenol as a primary intermediate mdpi.com. The reaction kinetics are often pseudo-first-order.

Research on the photolysis of phenyl acetate, a simple aromatic ester, has demonstrated the formation of o- and p-hydroxyacetophenones and phenol, consistent with the photo-Fries rearrangement and cleavage of the ester bond.

The following table presents a summary of photodegradation data for compounds structurally related to this compound, providing an indication of the potential environmental fate of this compound. It is important to note that these values are for analogous compounds and may not directly reflect the photodegradation kinetics of this compound itself.

| Compound | Condition | Half-life (t½) | Observed Photoproducts |

|---|---|---|---|

| Phenoxyacetic Acid | Aqueous solution, UV irradiation | Variable, dependent on pH and sensitizers | Phenol, Hydroquinone |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Aqueous solution, UV irradiation | Can be on the order of minutes to hours with photocatalysts | 2,4-Dichlorophenol, Chlorohydroquinone |

| Phenyl Acetate | Cyclohexane, UV irradiation | Quantum yields for product formation are reported | o-Hydroxyacetophenone, p-Hydroxyacetophenone, Phenol |

| Dimethyl Phthalate (DMP) | Aqueous solution, simulated sunlight | 19.2 days | Alkyl-o-hydroxybenzoates |

| Di-n-octyl Phthalate (DOP) | Aqueous solution, simulated sunlight | 3.99 days | C-O bond cleavage products |

Research Applications of 3 Phenoxypropyl Acetate in Advanced Chemical Synthesis and Materials Science

Precursor in Pharmaceutical Development and Synthetic Pathways

In pharmaceutical synthesis, the core "phenoxypropyl" structure is a recognized moiety found in some biologically active compounds. While 3-Phenoxypropyl acetate (B1210297) itself is relatively stable, its derivatives, particularly those with more reactive functional groups, serve as key intermediates. The acetate group can be readily hydrolyzed to an alcohol, which can then be converted into a better leaving group, such as a halide.

A prime example is 3-Phenoxypropyl bromide, which functions as a crucial building block for introducing the phenoxypropyl group into larger molecules. core.ac.uk The bromine atom is the primary site of reactivity, acting as a leaving group in nucleophilic substitution reactions, which is a fundamental process for constructing the complex carbon skeletons of Active Pharmaceutical Ingredients (APIs). core.ac.ukbiosynth.comspectrumchemical.compharmaconex-exhibition.com This makes intermediates like 3-phenoxypropyl bromide highly sought after in drug discovery for synthesizing novel compounds. core.ac.uk

The general synthetic utility can be understood through the following pathway transformation:

3-Phenoxypropyl acetate : A stable precursor.

3-Phenoxypropanol : Formed via hydrolysis of the acetate.

3-Phenoxypropyl bromide : Synthesized from the alcohol, becoming a reactive alkylating agent ready for incorporation into a target drug molecule.

This strategy allows for the stable storage and transport of the phenoxypropyl moiety in its acetate form, which can then be activated for synthesis as needed.

Table 1: Physicochemical Properties of a Key Pharmaceutical Intermediate

Application in the Synthesis of Electrophosphorescent and Luminescent Materials

Electrophosphorescent materials, particularly those based on heavy metal complexes like iridium(III) and europium(III), are critical for technologies such as Organic Light-Emitting Diodes (OLEDs). The performance of these materials is highly dependent on the molecular structure of the ligands coordinated to the central metal ion. mdpi.com

The synthesis of these complexes typically involves two main types of ligands: cyclometalated ligands that form strong covalent bonds with the metal (e.g., Ir-C) and ancillary ligands that complete the coordination sphere. mdpi.comnih.gov These ligands are often complex, conjugated organic molecules that act as "antennas" to absorb energy and efficiently transfer it to the metal center, which then luminesces. mdpi.com Common ligand scaffolds include derivatives of 1,10-phenanthroline (B135089) and β-diketones. mdpi.com

While phenoxy groups are sometimes incorporated into the periphery of these complex ligand structures to tune the electronic properties and emission color of the final complex, the direct use of this compound as a primary or ancillary ligand is not a commonly reported strategy. The synthesis of advanced luminescent materials generally favors more rigid and highly conjugated ligand systems to achieve high quantum yields and specific emission wavelengths.

Role in Polymer Chemistry and Advanced Materials

The phenoxypropyl structure finds significant application in materials science, where it is used both as a building block for new polymers and as an additive to modify the properties of existing ones.

A derivative of the core structure, 2-hydroxy-3-phenoxypropyl acrylate (B77674) (HPPA) , is utilized as a functional monomer in the synthesis of advanced polymers. researchgate.netbch-bruehl.demdpi.comresearchgate.nettcichemicals.com The HPPA monomer contains a polymerizable acrylate group, a hydroxyl group for further reactions or interactions, and the phenoxypropyl moiety.

HPPA has been used in the formulation of photopolymers and vitrimers—a class of polymers that can be reprocessed and healed. mdpi.comresearchgate.net In these systems, HPPA is co-polymerized with various crosslinkers. The resulting polymers exhibit useful properties such as shape memory and, in some formulations, antimicrobial activity. researchgate.net The presence of the phenoxy group can influence the polymer's thermal properties, such as its glass transition temperature (Tg). For instance, homopolymers of HPPA have a Tg of approximately 33 °C. mdpi.com

Table 2: Monomers Used in Vitrimer Synthesis

Studies on the thermal degradation of poly[(2-hydroxy-3-phenoxy)propyl methacrylate] (poly(PPMA)), a related polymer, show that it primarily degrades back to its monomer form upon heating, indicating a specific thermal decomposition pathway. researchgate.net

The modification of polymer surfaces is a critical technique for enhancing properties like adhesion, wettability, and biocompatibility without altering the bulk characteristics of the material. scitechnol.com One common method is polymer grafting, where new polymer chains are covalently attached to an existing polymer backbone. nih.govyoutube.com This can be achieved through "grafting to" (attaching pre-formed chains), "grafting from" (growing chains from the surface), or "grafting through" (polymerizing macromonomers) methods. researchgate.netmdpi.com

While it is chemically feasible to synthesize a monomer or reactive polymer containing the phenoxypropyl acetate moiety and graft it onto a polymer surface using techniques like photoinitiated grafting, specific, widely-cited examples of this precise modification are not prevalent in the reviewed literature. researchgate.netsgu.rupsu.eduresearchgate.net Research has more broadly focused on grafting various acrylic monomers or employing plasma treatments to achieve desired surface properties. scitechnol.comsgu.ru

Phenoxy resins , which are high molecular weight thermoplastic polyethers derived from bisphenol A and epichlorohydrin, share a structural relationship with this compound through the presence of phenoxy and hydroxyl groups. corrosionpedia.com These resins are frequently used as modifiers in polymer blends to improve compatibility and mechanical properties, particularly toughness. mdpi.comphlextek.com

Phenoxy resins have been shown to form miscible or compatible blends with a range of other polymers, including:

Epoxy Resins: Phenoxy is used as a toughening agent for epoxy resins, which are inherently brittle. mdpi.commdpi.comresearchgate.net Blending phenoxy with epoxy can synergistically increase fracture toughness, sometimes by as much as 130%, without significantly reducing the glass transition temperature (Tg) of the cured material. mdpi.com The hydroxyl groups on the phenoxy resin can catalyze the epoxy curing reaction. mdpi.com

Poly(1,4-butylene adipate) (PBA): Annealing blends of PBA and phenoxy resin can enhance their compatibility through chemical exchange reactions between the hydroxyl groups of the phenoxy and the ester groups of the PBA. qmul.ac.uk

Polyamide 6 (PA6) and Polybutylene Terephthalate (PBT): Phenoxy resins can act as compatibilizers in PA6/PBT blends, forming miscible blends with the PBT phase and establishing hydrogen bonding interactions with the PA6 phase. researchgate.net

The use of phenoxy resins as an additive is a well-established strategy to enhance the performance of engineering plastics and composites. phlextek.commdpi.comqmul.ac.uk

Table 3: Effect of Phenoxy Toughener on Epoxy Resin Properties

The inquiry was specifically focused on the following section and subsection:

6.5. Methodological Aspects in Organic Reaction Systems 6.5.1. Solvent Properties and Their Impact on Reaction Kinetics and Yields

The lack of available data pertaining to the solvent properties and kinetic studies of this compound prevents the creation of a scientifically accurate and well-sourced article on this specific topic. Information regarding its physicochemical properties in the context of a reaction solvent, such as polarity, boiling point, and solubility of reactants, and how these factors influence reaction rates and product yields, is not present in the available literature.

Therefore, it is not possible to provide the requested article with the specified content and outline.

Future Directions and Emerging Research Avenues in 3 Phenoxypropyl Acetate Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The future of 3-phenoxypropyl acetate (B1210297) synthesis is intrinsically linked to the development of innovative and environmentally benign methodologies. Researchers are moving away from traditional chemical routes, which often involve harsh conditions and generate significant waste, towards greener alternatives. nih.gov A key focus is the adoption of catalytic processes that are both efficient and sustainable.

Novel catalytic systems are at the forefront of this evolution. For instance, the development of metal-free and recyclable catalysts, such as tetramethylammonium (B1211777) methyl carbonate (TMC), offers a green alternative for trans-esterification processes, avoiding polluting and expensive metal salts. thechemicalengineer.com Another promising approach involves bimetallic oxide clusters, like Rhodium-Ruthenium (RhRuOₓ/C), which demonstrate high catalytic activity for producing aryl esters using molecular oxygen as the sole oxidant, with water as the only byproduct. labmanager.com The "ester dance reaction," an innovative catalytic method for translocating ester groups on an aromatic ring, also presents a pathway for synthesizing aromatic esters from low-cost starting materials under milder conditions. waseda.jp

Solvent-free reaction conditions are also a major area of investigation. Techniques such as solid-liquid phase transfer catalysis (PTC) and acidic catalysis in dry media, often enhanced by microwave (MW) activation, provide noticeable improvements by simplifying procedures and reducing environmental impact. bohrium.comnih.govresearchgate.net Furthermore, the use of reusable heterogeneous catalysts, like macroporous polymeric acid catalysts or graphene oxide, allows for direct esterification without the need for water removal, enhancing efficiency and sustainability. organic-chemistry.org These methodologies, currently applied to various aromatic esters, lay a clear foundation for the future development of sustainable synthesis routes for 3-phenoxypropyl acetate.

| Synthetic Methodology | Key Features | Potential Advantages for this compound Synthesis |

| Biocatalysis (Lipases) | Uses enzymes, mild conditions, high selectivity. nih.gov | High purity, reduced energy consumption, "natural" label potential. |

| Metal-Free Catalysis (e.g., TMC) | Avoids heavy metal contamination, recyclable catalyst. thechemicalengineer.com | Lower environmental impact, cost-effective, avoids product inhibition by chelation. |

| Bimetallic Oxide Clusters | Uses molecular oxygen as oxidant, water as byproduct. labmanager.com | High atom economy, environmentally benign, high reactivity. |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times. bohrium.comresearchgate.net | Increased throughput, potential for solvent-free conditions. |

| Reusable Heterogeneous Catalysts | Easy separation and recycling of catalyst (e.g., Dowex H+, Graphene Oxide). organic-chemistry.orgnih.gov | Reduced waste, lower operational costs, simplified purification. |

Advanced Analytical Techniques for In-Situ Reaction Monitoring and Complex Mixture Analysis

To optimize these novel synthetic routes, advanced analytical techniques for real-time, in-situ reaction monitoring are becoming indispensable. Traditional offline analysis methods, such as gas chromatography (GC), can be hampered by sample preparation and delays, which is particularly problematic for equilibrium-driven reactions like esterification where sampling can perturb the chemical balance. spectroscopyonline.comstrath.ac.uk

In-situ spectroscopy, particularly Fourier Transform Infrared (FTIR), Near-Infrared (NIR), and Raman spectroscopy, offers a powerful solution. spectroscopyonline.commt.com By inserting a probe directly into the reaction vessel, these techniques can continuously track the concentrations of key reaction species. mt.com For esterification, an IR probe can monitor the decrease in the characteristic bands of the carboxyl (-COOH) and alcohol (C-OH) groups of the reactants, alongside the parallel increase in the ester (-COOR) group band of the product. unal.edu.co

On-line mass spectrometry (MS) is another potent tool. A study monitoring the esterification of butan-1-ol and acetic anhydride (B1165640) demonstrated the use of a direct liquid sampling mass spectrometer (DLSMS) to generate concentration profiles for all reactants and products. strath.ac.uk This technique proved advantageous over in-line MIR spectroscopy in its ability to more easily generate these comprehensive profiles and detect impurities. strath.ac.uk The integration of these advanced analytical technologies provides a deeper understanding of reaction kinetics, mechanisms, and endpoints, enabling rapid process development and optimization for the synthesis of this compound. mt.commt.com

In-depth Computational Studies for Reaction Pathway Prediction and De Novo Design

Computational chemistry is emerging as a critical tool for accelerating the discovery and optimization of synthetic pathways for compounds like this compound. In-depth computational studies are being employed to predict reaction pathways, understand mechanisms, and even design new catalysts from the ground up (de novo design).

Thermodynamic models are being used to more accurately predict chemical equilibria and reaction kinetics. mdpi.com For example, the ePC-SAFT advanced model has been successfully used to predict the activities of reactants and catalysts in the esterification of levulinic acid, providing an a-priori understanding of the effects of catalyst, solvent, and reactant concentrations. nih.gov Machine learning approaches, such as Response Surface Methodology (RSM) and Artificial Neural Networks (ANN), are also being applied to model and optimize esterification processes, often showing superior predictive accuracy compared to traditional models. researchgate.net

In the realm of pathway design, computer-aided synthesis planning (CASP) is advancing rapidly. arxiv.orgnih.gov These tools use product prediction models to evaluate the likelihood of a reaction occurring, helping to filter out infeasible synthetic routes before they are attempted in the lab. arxiv.org This not only saves time and resources but also expands the diversity of potential synthetic pathways for consideration. arxiv.org While direct computational design of novel catalysts remains a complex challenge, these predictive models are instrumental in guiding the experimental development of new catalytic systems, such as the metal-free and bimetallic catalysts discussed previously. thechemicalengineer.comlabmanager.com

Investigation of Environmental Impact and Green Chemistry Approaches in Industrial Synthesis

The industrial synthesis of any chemical, including this compound, is under increasing scrutiny for its environmental impact. The principles of green chemistry provide a framework for designing safer, more sustainable processes. acs.orgessentialchemicalindustry.org This involves a holistic assessment of the entire lifecycle, from raw material sourcing to the final product's fate in the environment. essentialchemicalindustry.org

A primary goal is waste prevention and maximizing atom economy, which dictates that synthetic methods should be designed to incorporate the maximum amount of all materials used in the process into the final product. acs.org This is exemplified by the shift from multi-stage processes with poor atom economy to catalytic routes that generate fewer byproducts. essentialchemicalindustry.org

The choice of solvents and reagents is another critical factor. Green chemistry promotes replacing hazardous organic solvents with safer alternatives like water or bio-sourced alcohols, and using benign catalysts such as sodium hydroxide (B78521) where possible. sophim.com The use of renewable feedstocks is also a key principle. essentialchemicalindustry.org For ester synthesis, this can involve using bio-sourced alcohols like glycerol. sophim.com Finally, designing chemical products for degradation is crucial. acs.org Esters are noted for their biodegradability, which makes them an environmentally favorable choice compared to more persistent chemicals, reducing pollution and long-term environmental harm. echochemgroup.comklinegroup.comlube-media.com Applying these green chemistry principles to the industrial synthesis of this compound is essential for ensuring its long-term sustainability.

| Green Chemistry Principle | Application in Ester Synthesis |

| Prevention | Designing processes to minimize waste generation from the start. acs.org |

| Atom Economy | Utilizing catalytic addition reactions that incorporate all reactant atoms into the product. acs.org |

| Less Hazardous Synthesis | Employing non-toxic catalysts and avoiding hazardous reagents. thechemicalengineer.com |

| Safer Solvents | Using water, bio-alcohols, or solvent-free conditions instead of volatile organic compounds. researchgate.netsophim.com |

| Energy Efficiency | Using microwave activation or catalysts that operate at ambient temperatures. bohrium.comorganic-chemistry.org |

| Renewable Feedstocks | Sourcing alcohols and acids from biological origins. essentialchemicalindustry.orgsophim.com |

| Catalysis | Using selective catalysts (including enzymes) to reduce byproducts and energy requirements. nih.govacs.org |

| Design for Degradation | Leveraging the inherent biodegradability of the ester functional group. acs.orgechochemgroup.com |

Exploration of New Applications in Specialized Chemical and Material Fields

While aromatic esters have established uses, particularly in the flavor and fragrance industries, emerging research is uncovering new applications in specialized fields. The related compound, 3-phenylpropyl acetate, is widely used as a modifier in perfume compositions for its floral, spicy notes and in various fruit and spice flavors. chemicalbook.comthegoodscentscompany.com Given its structural similarity, this compound likely holds potential in similar applications.

Beyond fragrances, the unique properties of esters are being leveraged in advanced materials and industrial products. There is a significant market trend towards using esters as biodegradable, non-phthalate plasticizers to improve the flexibility and durability of polymers like PVC, driven by health and environmental concerns. echochemgroup.commarketdataforecast.com Synthetic esters are also critical in the formulation of high-performance, biodegradable lubricants, a market growing due to regulations mandating their use in environmentally sensitive areas, such as marine applications. lube-media.commarketdataforecast.com

A particularly innovative application lies in the chemical upcycling of waste materials. Research has demonstrated that the selective hydrodeoxygenation of benzylic esters can produce valuable methyl-substituted aromatic compounds. acs.org This opens a novel pathway for valorizing biomass-derived substrates or even waste plastics like PET, transforming them into useful chemical feedstocks. acs.org The exploration of these specialized fields could significantly expand the industrial utility of this compound.

Bio-Inspired Synthesis and Biocatalysis for Aromatic Ester Production

Bio-inspired synthesis represents one of the most promising frontiers for producing aromatic esters like this compound. Biocatalysis, which uses enzymes to drive chemical reactions, aligns perfectly with the principles of green chemistry, offering high efficiency and selectivity under mild, aqueous conditions. nih.govresearchgate.net

Lipases are the most prominent class of enzymes used for this purpose. researchgate.net Enzymes such as Candida antarctica lipase (B570770) B (often immobilized on a solid support and known by trade names like Novozym 435) have been shown to be highly effective in catalyzing the synthesis of aromatic esters via esterification or transesterification. tandfonline.comresearchgate.net This enzymatic route is attractive for food and cosmetic applications as it can yield products labeled as "natural." nih.gov

To overcome challenges like high catalyst cost and potential enzyme inhibition, researchers are developing advanced process strategies. researchgate.net Immobilizing the enzyme on a support allows for easy separation from the reaction mixture and reuse over multiple cycles. nih.gov Furthermore, integrating biocatalysis with continuous-flow microreactor technology can significantly improve process efficiency, offering short residence times and high yields. mdpi.com The continued development of more robust and cost-effective biocatalysts and reaction systems is poised to make bio-inspired synthesis a mainstream method for the industrial production of aromatic esters.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 3-Phenoxypropyl acetate with high purity?

- Methodological Answer : The synthesis can be achieved via nucleophilic substitution and esterification. A reported method involves reacting phenolic esters with halogenated alcohols (e.g., 3-bromo-1-propanol) in dichloromethane (DCM) and methanol (MeOH) at reflux. Purification via silica gel column chromatography (DCM:MeOH 200:1) yields 76% purity. Recrystallization with petroleum ether and ethyl acetate can bypass column chromatography, achieving HPLC purity >98% .

- Key Parameters : Reaction temperature (reflux), solvent polarity, and recrystallization solvent ratios are critical for yield and purity.

Q. What spectroscopic techniques confirm the structure of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential.

- ¹H-NMR (CDCl₃): Peaks at δ 7.33 (t, aromatic), 4.31 (t, -OCH₂), 2.09 (s, acetate CH₃) .

- ¹³C-NMR : Signals at δ 170.7 (C=O), 158.2 (aromatic ether), and 60.9 (propyl-O) .

- MS (ESI) : m/z = 193.1 [M−H]⁻ .

Q. How can column chromatography be avoided in purification?

- Methodological Answer : Direct recrystallization using petroleum ether and ethyl acetate (1:1 ratio) effectively removes impurities. This method reduces solvent waste and time compared to silica-based chromatography, with reported purity >98% .

Advanced Research Questions

Q. How do Grignard reagents interact with 3-Phenoxypropyl halides, and what side products form?

- Methodological Answer : 3-Phenoxypropyl bromide reacts with phenylmagnesium bromide in ether to form cyclopropane and propylene via radical intermediates. Mechanistic studies using isotopic labeling and kinetic analysis reveal competing pathways: cyclization (via C-O bond cleavage) vs. elimination .

- Data Contradiction : Some studies report cyclopropane as the major product, while others note propylene dominance under varying temperatures or catalysts .

Q. How do molecular docking studies predict the bioactivity of 3-Phenoxypropyl-containing compounds?

- Methodological Answer : In protein kinase CK2 inhibition, the 3-phenoxypropyl moiety in purine-2,6-dione derivatives forms hydrophobic interactions with the ATP-binding pocket. Docking simulations (e.g., AutoDock Vina) align with biochemical assays (IC₅₀ = 8.5 µM). Key parameters include ligand torsional flexibility and solvation energy .

- Validation : Compare computational binding scores (ΔG) with experimental IC₅₀ values to refine force fields.

Q. What analytical challenges arise in quantifying trace impurities in this compound?

- Methodological Answer : Gas Chromatography-Mass Spectrometry (GC-MS) with a polar capillary column (e.g., DB-WAX) resolves trace esters and alcohols. Challenges include:

- Co-elution of structurally similar byproducts (e.g., 3-phenoxypropanol).

- Matrix Effects : Use internal standards (e.g., deuterated acetate esters) to improve accuracy .

Data Contradiction Analysis

Q. Why do reported yields of this compound vary across studies?

- Critical Factors :

- Catalyst Choice : Acid vs. base catalysts (e.g., H₂SO₄ vs. NaOAc) alter esterification kinetics .

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) may suppress hydrolysis but increase side reactions .

- Resolution : Design a Design of Experiments (DoE) approach to optimize solvent, catalyst, and temperature simultaneously.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.